molecular formula C17H15F2N3O3 B10914411 N-(2,2-difluoroethyl)-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,2-difluoroethyl)-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10914411
M. Wt: 347.32 g/mol
InChI Key: SBOVYXYUCGHTIV-UHFFFAOYSA-N
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Description

N~4~-(2,2-DIFLUOROETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,2-DIFLUOROETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted pyridines and isoxazoles, which undergo various chemical transformations such as halogenation, alkylation, and cyclization.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,2-DIFLUOROETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N4-(2,2-DIFLUOROETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazolo[5,4-b]pyridines with different substituents. Examples include:

  • 3-(3-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide
  • N~4~-(2,2-Difluoroethyl)-3-(4-methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

N~4~-(2,2-DIFLUOROETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which can influence its chemical properties and biological activities. The presence of the difluoroethyl and methoxyphenyl groups may enhance its stability, solubility, or target specificity compared to other similar compounds.

Properties

Molecular Formula

C17H15F2N3O3

Molecular Weight

347.32 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-3-(3-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H15F2N3O3/c1-9-6-12(16(23)20-8-13(18)19)14-15(22-25-17(14)21-9)10-4-3-5-11(7-10)24-2/h3-7,13H,8H2,1-2H3,(H,20,23)

InChI Key

SBOVYXYUCGHTIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NCC(F)F

Origin of Product

United States

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